molecular formula C11H7ClN2 B12969436 8-Chloropyrrolo[1,2-a]quinoxaline

8-Chloropyrrolo[1,2-a]quinoxaline

Cat. No.: B12969436
M. Wt: 202.64 g/mol
InChI Key: RDROZPCRSUDKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom attached at the 8th position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

8-Chloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, carboxylic acid derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include substituted pyrroloquinoxalines and quinoxaline derivatives.

Comparison with Similar Compounds

8-Chloropyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H7ClN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H

InChI Key

RDROZPCRSUDKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.